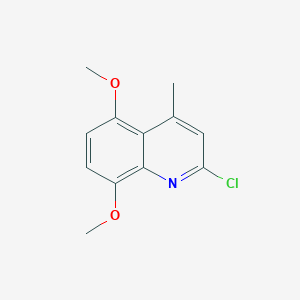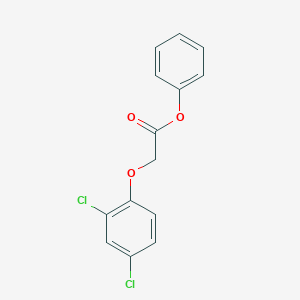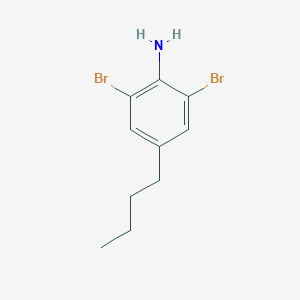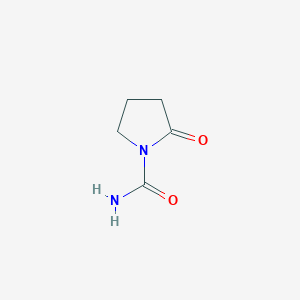![molecular formula C14H13F6N3O2S B187826 N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide CAS No. 4598-21-4](/img/structure/B187826.png)
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide, also known as EF5, is a chemical compound that has been widely used in scientific research. It is a hypoxia marker that is used to detect hypoxic regions in tissues and tumors.
Mécanisme D'action
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide is reduced in hypoxic regions by the action of nitroreductases, which are enzymes that are upregulated in hypoxic cells. The reduction of this compound leads to the formation of a stable adduct that can be detected using various imaging techniques. The mechanism of action of this compound has been extensively studied, and it has been shown to be a reliable marker for hypoxia.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not have any significant biochemical or physiological effects. It is selectively reduced in hypoxic regions, and it does not interfere with normal cellular processes. This compound has been extensively used in animal studies, and it has been shown to be safe for use in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has several advantages for use in lab experiments. It is a reliable marker for hypoxia that can be detected using various imaging techniques. It is non-toxic and does not interfere with normal cellular processes. This compound has been extensively used in animal studies, and it has been shown to be safe for use in vivo. However, there are also some limitations to the use of this compound. It requires specialized imaging techniques and equipment, which can be expensive and time-consuming. The interpretation of this compound imaging data can also be complex, and it requires expertise in the field of hypoxia research.
Orientations Futures
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has several future directions for research. It can be used to study the hypoxic microenvironment of tumors, which is important for the development of cancer therapies. This compound can also be used to study the role of hypoxia in various diseases such as ischemic heart disease and stroke. The development of new imaging techniques and equipment can improve the detection and interpretation of this compound imaging data. This compound can also be used in combination with other hypoxia markers to provide a more comprehensive understanding of the hypoxic microenvironment. Overall, this compound has significant potential for use in scientific research, and it can contribute to the development of new therapies and treatments for hypoxic diseases.
Méthodes De Synthèse
The synthesis of N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with 1,1,1,3,3,3-hexafluoropropan-2-amine and acetic anhydride. The reaction takes place in the presence of a catalyst and yields this compound as a white crystalline powder. The synthesis of this compound has been optimized to improve its purity and yield, and it can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide has been extensively used in scientific research to detect hypoxic regions in tissues and tumors. Hypoxia is a condition where there is a lack of oxygen supply to the cells, which can lead to cell death or the development of cancer. This compound is a marker that is selectively reduced in hypoxic regions, and it can be detected using various imaging techniques such as immunohistochemistry, fluorescence microscopy, and positron emission tomography (PET). This compound has been used to study the hypoxic microenvironment of tumors, which is important for the development of cancer therapies.
Propriétés
Numéro CAS |
4598-21-4 |
|---|---|
Formule moléculaire |
C14H13F6N3O2S |
Poids moléculaire |
401.33 g/mol |
Nom IUPAC |
N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide |
InChI |
InChI=1S/C14H13F6N3O2S/c1-3-25-8-4-5-9-10(6-8)26-11(21-9)23-12(13(15,16)17,14(18,19)20)22-7(2)24/h4-6H,3H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
VADFEKVFGJIIKL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)